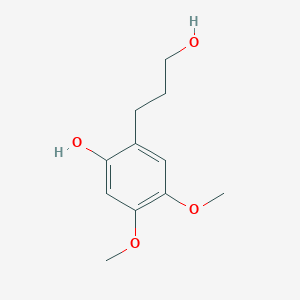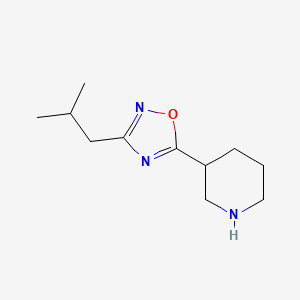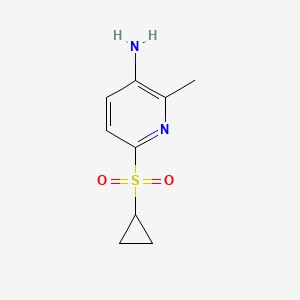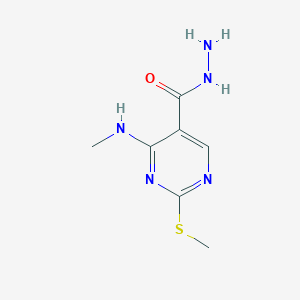
2-(3-Hydroxypropyl)-4,5-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3-Hydroxypropyl)-4,5-diméthoxyphénol est un composé organique caractérisé par la présence d'un groupe hydroxypropyle et de deux groupes méthoxy liés à un cycle phénol.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(3-Hydroxypropyl)-4,5-diméthoxyphénol implique généralement l'alkylation du 4,5-diméthoxyphénol avec du 3-chloropropanol dans des conditions basiques. La réaction est généralement réalisée en présence d'une base telle que le carbonate de potassium (K2CO3) dans un solvant approprié comme le diméthylformamide (DMF) à des températures élevées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3-Hydroxypropyl)-4,5-diméthoxyphénol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle.
Réduction : Le composé peut être réduit pour former les alcools correspondants.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des réactifs comme les halogénures (par exemple, HCl, HBr) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation d'aldéhydes ou de cétones.
Réduction : Formation d'alcools primaires ou secondaires.
Substitution : Formation de dérivés halogénés ou d'autres phénols substitués.
4. Applications de la recherche scientifique
Le 2-(3-Hydroxypropyl)-4,5-diméthoxyphénol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antioxydantes.
Médecine : Enquête sur ses effets thérapeutiques potentiels, tels que ses activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du 2-(3-Hydroxypropyl)-4,5-diméthoxyphénol implique son interaction avec diverses cibles moléculaires et voies. Les groupes hydroxyle et méthoxy jouent un rôle crucial dans sa réactivité et son activité biologique. Le composé peut interagir avec les enzymes et les récepteurs, modulant leur activité et conduisant à divers effets physiologiques.
Applications De Recherche Scientifique
2-(3-Hydroxypropyl)-4,5-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(3-Hydroxypropyl)phénol : Manque de groupes méthoxy, ce qui conduit à des propriétés chimiques et biologiques différentes.
2-(3-Hydroxypropyl)-4-méthoxyphénol : Contient un seul groupe méthoxy, ce qui affecte sa réactivité et ses applications.
4,5-Diméthoxyphénol : Manque de groupe hydroxypropyle, ce qui entraîne un comportement chimique différent.
Unicité
Le 2-(3-Hydroxypropyl)-4,5-diméthoxyphénol est unique en raison de la combinaison de groupes hydroxypropyle et méthoxy sur le cycle phénol. Cette structure unique confère une réactivité chimique spécifique et des activités biologiques potentielles qui ne sont pas observées dans des composés similaires.
Propriétés
Formule moléculaire |
C11H16O4 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
2-(3-hydroxypropyl)-4,5-dimethoxyphenol |
InChI |
InChI=1S/C11H16O4/c1-14-10-6-8(4-3-5-12)9(13)7-11(10)15-2/h6-7,12-13H,3-5H2,1-2H3 |
Clé InChI |
MIOCMAOGMCABCF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)CCCO)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine](/img/structure/B11889787.png)


![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11889807.png)





![7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11889846.png)

![6-Benzyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B11889859.png)


